

Cross-Validation of Jasmoside-Induced Gene Expression with Proteomic Data: A Comparative Guide

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Compound of Interest		
Compound Name:	Jasmoside	
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This guide provides a comprehensive comparison of transcriptomic and proteomic data in the context of **jasmoside**-induced cellular responses. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this document aims to facilitate a deeper understanding of the correlation between gene expression and protein abundance in response to jasmonate signaling.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a cross-validation study investigating the effects of **jasmoside** treatment on a plant cell culture. These tables are representative of typical results obtained from RNA-sequencing (transcriptomics) and mass spectrometry (proteomics) experiments.

Table 1: Differentially Expressed Genes (DEGs) in Response to **Jasmoside** Treatment (RNA-Seq)



Gene ID	Gene Name	Log2 Fold Change	p-value	Regulation
AT1G54385	JAZ1	3.12	0.001	Upregulated
AT2G34640	MYC2	2.89	0.003	Upregulated
AT3G17860	VSP2	4.56	< 0.001	Upregulated
AT5G13220	PR4	3.98	< 0.001	Upregulated
AT1G74710	LOX2	2.75	0.005	Upregulated
AT4G23600	RbcS	-2.54	0.008	Downregulated
AT1G67090	Cab1	-2.91	0.002	Downregulated

Table 2: Differentially Abundant Proteins in Response to **Jasmoside** Treatment (LC-MS/MS)

Protein ID	Protein Name	Log2 Fold Change	p-value	Regulation
P62899	JAZ1	2.85	0.004	Upregulated
Q42547	MYC2	2.51	0.009	Upregulated
Q9S7D9	VSP2	4.10	< 0.001	Upregulated
P31174	PR4	3.55	0.002	Upregulated
P38418	LOX2	2.33	0.011	Upregulated
P10481	RbcS	-2.21	0.015	Downregulated
P08346	Cab1	-2.68	0.007	Downregulated

Experimental Protocols

This section details the key experimental methodologies for conducting a cross-validation study of **jasmoside**-induced gene expression and proteomic changes.

Plant Material and Jasmoside Treatment



- Plant Culture: Arabidopsis thaliana cell suspension cultures are maintained in Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D). Cultures are grown at 25°C with constant shaking at 120 rpm under a 16-hour light/8-hour dark photoperiod.
- Treatment: **Jasmoside** is added to the cell cultures to a final concentration of 50 μM. Control cultures are treated with an equal volume of the solvent (e.g., ethanol). Samples are harvested at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C until further analysis.

Transcriptomic Analysis (RNA-Sequencing)

- RNA Extraction: Total RNA is extracted from the frozen cell pellets using a commercial plant RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
- Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT)
 magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized.
 Sequencing libraries are prepared using a standard library preparation kit and sequenced on
 an Illumina NovaSeq platform to generate 150 bp paired-end reads.
- Data Analysis: Raw sequencing reads are quality-checked using FastQC. Adapters and low-quality reads are trimmed. The cleaned reads are then aligned to the Arabidopsis thaliana reference genome (TAIR10) using HISAT2. Gene expression levels are quantified using featureCounts, and differential expression analysis is performed using DESeq2. Genes with a |log2 fold change| > 1 and a p-value < 0.05 are considered differentially expressed.

Proteomic Analysis (LC-MS/MS)

- Protein Extraction: Frozen cell pellets are ground to a fine powder in liquid nitrogen. Proteins
 are extracted using a lysis buffer containing protease and phosphatase inhibitors. The
 protein concentration is determined using a BCA assay.
- Protein Digestion: Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin.



- LC-MS/MS Analysis: The resulting peptide mixture is desalted and analyzed by a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with a nano-liquid chromatography system.
- Data Analysis: The raw mass spectrometry data is processed using MaxQuant software for
 protein identification and quantification. The data is searched against the UniProt Arabidopsis
 thaliana protein database. Differential protein abundance is determined using a t-test, and
 proteins with a |log2 fold change| > 1 and a p-value < 0.05 are considered differentially
 abundant.

Cross-Validation of Transcriptomic and Proteomic Data

The correlation between the transcriptomic and proteomic datasets is assessed by comparing the log2 fold changes of the identified genes and proteins. A scatter plot of mRNA vs. protein fold changes is generated to visualize the overall correlation. Further bioinformatic analyses, such as Gene Ontology (GO) and pathway enrichment analysis, are performed on the overlapping set of differentially expressed genes and proteins to identify commonly regulated biological processes and pathways.

Visualizations Jasmonate Signaling Pathway

The following diagram illustrates the core jasmonate signaling pathway, which is activated by **jasmoside**. In the absence of jasmonate, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors like MYC2.[1][2] The perception of the bioactive jasmonate, JA-IIe, by the COI1 F-box protein leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1][3] This releases the transcription factors to activate the expression of jasmonate-responsive genes.[3]





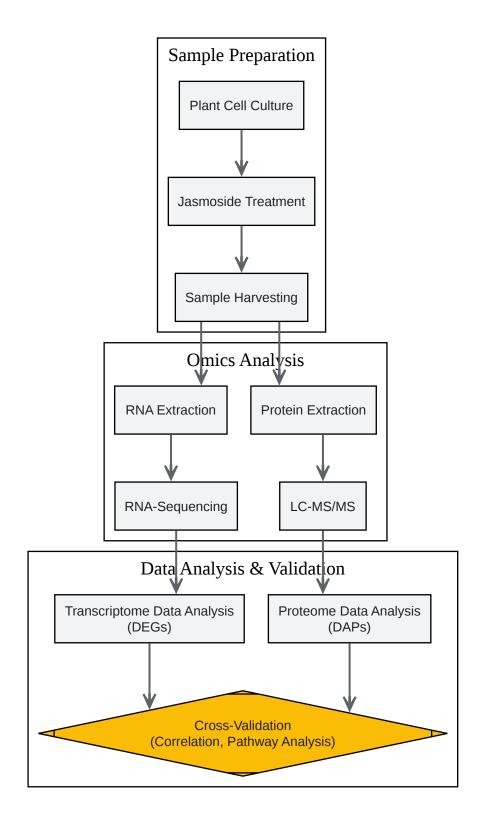
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Core Jasmonate Signaling Pathway

Experimental Workflow for Cross-Validation

The diagram below outlines the experimental workflow for the cross-validation of transcriptomic and proteomic data following **jasmoside** treatment.





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Cross-validation workflow



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